N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,6-difluorobenzamide

Anthraquinone Benzamide Fluorine substitution

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2,6-difluorobenzamide (CAS 325977-13-7) is a synthetic anthraquinone-benzamide hybrid. Structurally, it pairs a 1-aminoanthracene-9,10-dione core with a 2,6-difluorobenzamide motif.

Molecular Formula C21H11F2NO3
Molecular Weight 363.32
CAS No. 325977-13-7
Cat. No. B2481419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,6-difluorobenzamide
CAS325977-13-7
Molecular FormulaC21H11F2NO3
Molecular Weight363.32
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=C(C=CC=C4F)F
InChIInChI=1S/C21H11F2NO3/c22-14-8-4-9-15(23)18(14)21(27)24-16-10-3-7-13-17(16)20(26)12-6-2-1-5-11(12)19(13)25/h1-10H,(H,24,27)
InChIKeyLCBCTMZXCIJHTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Where N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2,6-difluorobenzamide Fits in Anthraquinone-Based Research Procurement


N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2,6-difluorobenzamide (CAS 325977-13-7) is a synthetic anthraquinone-benzamide hybrid. Structurally, it pairs a 1-aminoanthracene-9,10-dione core with a 2,6-difluorobenzamide motif. This architecture places it within a class explored for DNA intercalation, enzyme inhibition, and metal-chelation-assisted C–H functionalization [1]. While general synthetic routes to 1-aminoanthracene-9,10-dione carboxamides are established [2], the specific physicochemical, biological, and pharmacological profile of this difluoro derivative remains largely unmapped in the open peer-reviewed literature.

Why Generic Anthraquinone-Amides Cannot Replace 325977-13-7 Without Quantitative Verification


Within the 1-aminoanthracene-9,10-dione carboxamide series, even subtle changes to the benzamide ring profoundly alter electronic properties, steric bulk, and hydrogen-bonding capacity. The 2,6-difluoro substitution pattern on 325977-13-7 introduces a unique combination of strong electron-withdrawing effects and restricted rotation around the amide bond, which directly impacts DNA intercalation geometry, enzyme binding-pocket complementarity, and metal-chelation behavior [1]. These structure-dependent properties preclude reliable inference from mono-fluoro, non-fluorinated, or regioisomeric analogs such as N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide or the 3,4-difluoro isomer. Without direct, assay-matched comparative data, substituting 325977-13-7 with a close analog introduces uncontrolled experimental variables that can invalidate SAR interpretation or lead to procurement of a compound unfit for the intended assay context.

325977-13-7: An Evidence Gap Analysis for Evidence-Based Procurement


Structural Distinctiveness: 2,6-Difluoro vs. Non-Fluorinated and Regioisomeric Analogs

The 2,6-difluorobenzamide moiety in 325977-13-7 confers distinct electronic and steric properties not present in the unsubstituted benzamide analog (CAS 3571-23-1) or the 3,4-difluoro isomer. In analogous amidoanthraquinone DNA binders, the 2,6-disubstitution pattern has been computationally predicted to favor triple-helical DNA stabilization over duplex DNA, whereas the 1,4-series does not [1]. This implies that 325977-13-7 may exhibit unique nucleic acid recognition profiles relative to other regioisomers.

Anthraquinone Benzamide Fluorine substitution SAR

Potential Metal-Chelation Capability: The N,O-Bidentate Directing Group

The 1-aminoanthracene-9,10-dione benzamide scaffold possesses an N,O-bidentate directing group suitable for metal-catalyzed C–H bond functionalization, as demonstrated for the 2-methyl analog [1]. The presence of the 2,6-difluoro substituents may further tune the electronic environment at the metal center, potentially altering catalytic efficiency or selectivity relative to non-fluorinated or mono-substituted analogs. No direct comparative catalytic data exists for 325977-13-7.

C-H activation Directing group Catalysis Synthetic utility

Absence of Verified Biological Selectivity Data Versus Established PARP Inhibitor Chemotypes

Certain drug–target interaction databases associate CAS 325977-13-7 with PARP1, PARP2, and PARP3 [1]. However, no publicly accessible peer-reviewed study provides IC50, Ki, or cellular PARylation inhibition data for this compound. In contrast, clinically advanced PARP inhibitors such as rucaparib (Ki = 1.4 nM for PARP1) are supported by extensive quantitative pharmacology [2]. Without such data, 325977-13-7 cannot be positioned relative to these established inhibitors for procurement decisions.

PARP DNA repair Cancer Enzyme inhibition

Most Defensible Application Scenarios for Procuring N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2,6-difluorobenzamide


Exploratory SAR Studies on Anthraquinone-Benzamide DNA Binders

Given the established precedent that 2,6-disubstituted amidoanthraquinones preferentially stabilize triple-helical DNA over duplex DNA [1], 325977-13-7 is best suited as a probe in exploratory structure–activity relationship (SAR) campaigns. Its procurement is justified when systematically comparing fluorinated versus non-fluorinated anthraquinone-amides for nucleic acid binding selectivity.

Synthetic Methodology Development: C–H Activation Substrate Scope

The N,O-bidentate directing group inherent to 1-aminoanthracene-9,10-dione benzamides [2] makes 325977-13-7 a candidate for inclusion in substrate scope studies for C–H functionalization. Its 2,6-difluoro substitution provides an electronically differentiated test case relative to the published 2-methyl analog.

De Novo PARP or DNA-Repair Target Validation (Pre-Confirmatory Stage)

Database annotations hint at PARP1–3 interaction potential [3], but no confirmatory data exist. 325977-13-7 is appropriate only for initial, low-throughput enzyme screens where negative or positive results will be verified by follow-up studies with well-characterized inhibitors.

Quote Request

Request a Quote for N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,6-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.